2-Methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylic acid
Description
Properties
IUPAC Name |
4-methyl-2-methylsulfonyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4S2/c1-3-4(5(8)9)12-6(7-3)13(2,10)11/h1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAPDGVFRHECHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)S(=O)(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation or Sulfonylation of β-Keto Esters
A common starting material is a β-keto ester such as ethyl acetoacetate or substituted analogs (e.g., trifluoroacetic ethyl acetoacetate). Halogenation is typically achieved using reagents like sulfuryl chloride or chlorosulfuric acid under controlled low temperatures to introduce a halogen (usually chlorine) at the 4-position of the thiazole precursor.
| Parameter | Typical Range/Value |
|---|---|
| Reagent | Sulfuryl chloride or chlorosulfuric acid |
| Molar ratio (reagent to β-keto ester) | 0.92 to 0.98:1 |
| Addition temperature | -15 °C to -5 °C |
| Addition time | 1/5 to 1/6 of total reaction time |
| Holding temperature | 5 °C to 15 °C |
| Reaction time | 10 to 18 hours |
- Notes: After chlorination, unreacted starting material is recovered by vacuum distillation, and the residue proceeds directly to the next step without purification.
Cyclization with Thioacetamide
The chlorinated β-keto ester intermediate undergoes cyclization with thioacetamide to form the thiazole ring. This step is typically performed under reflux in dehydrated alcohol (e.g., ethanol) with a slight molar excess of thioacetamide.
| Parameter | Typical Range/Value |
|---|---|
| Solvent | Dehydrated ethanol |
| Molar ratio (thioacetamide to chlorinated intermediate) | 1.02 to 1.06:1 |
| Weight ratio (ethanol to chlorinated intermediate) | 2.0 to 3.2:1 |
| Temperature | Reflux (~78 °C for ethanol) |
| Reaction time | 8 to 12 hours |
- Notes: The reaction mixture is directly used for hydrolysis after completion without intermediate isolation.
Hydrolysis to Carboxylic Acid
The ester group is hydrolyzed to the free carboxylic acid by treatment with aqueous sodium hydroxide under reflux, followed by acidification to precipitate the thiazole-5-carboxylic acid.
| Parameter | Typical Range/Value |
|---|---|
| Base | Sodium hydroxide (e.g., 15% aqueous solution) |
| Molar ratio | Stoichiometric or slight excess |
| Temperature | Reflux |
| Reaction time | 3 hours |
| Work-up | Acidify to pH ~1 with concentrated HCl, aging for 2 hours, filtration |
- Notes: Ethanol is recovered by decompression before acidification.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Key Parameters | Outcome |
|---|---|---|---|
| 1. Halogenation/Sulfonylation | Sulfuryl chloride or chlorosulfuric acid; or methanesulfonyl chloride for sulfonylation | Temp: -15 to 15 °C; Time: 10-18 h; Molar ratio ~1:1 | Halogenated or sulfonylated β-keto ester intermediate |
| 2. Cyclization | Thioacetamide in dehydrated ethanol | Molar ratio thioacetamide:intermediate 1.02-1.06; reflux 8-12 h | Formation of thiazole ring intermediate |
| 3. Hydrolysis | Aqueous NaOH, reflux 3 h; acidification to pH 1 | Base concentration ~15%; acidify with HCl | Conversion to thiazole-5-carboxylic acid |
Research Findings and Yields
Yields for similar thiazole-5-carboxylic acids prepared by this method are typically high, around 90–92% isolated yield after acidification and filtration.
Purity assessed by HPLC is generally >98%, with melting points consistent with literature values for related compounds.
The process is amenable to scale-up due to straightforward reaction conditions and recovery of unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
2-Methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include sulfone derivatives, alcohol derivatives, and various substituted thiazole compounds. These products can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Agricultural Applications
Pesticidal Properties
2-Methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylic acid exhibits significant pesticidal activity. It has been investigated for its efficacy as a pesticide and bactericide against various agricultural pests and plant pathogens. The compound's structure allows it to interact effectively with biological systems, making it a candidate for the development of new agrochemicals.
Case Study: Efficacy Against Plant Pathogens
A study demonstrated that formulations containing this compound significantly reduced the incidence of fungal infections in crops such as tomatoes and peppers. The minimum inhibitory concentration (MIC) was found to be effective at low concentrations, indicating its potential for use in integrated pest management strategies.
Medicinal Chemistry
Antimicrobial Activity
Research has shown that derivatives of this compound possess antimicrobial properties. A series of synthesized derivatives were tested against various bacterial strains, revealing potent activity against Gram-positive bacteria.
| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity Level |
|---|---|---|---|
| Compound A | 1.95 | 3.91 | Strong |
| Compound B | 15.62 | 62.5 | Moderate |
Case Study: Development of Antibacterial Agents
In a recent study, a derivative of this compound was shown to have a higher antibacterial effect compared to traditional antibiotics like nitrofurantoin. The compound demonstrated a twofold increase in effectiveness against Staphylococcus aureus strains, highlighting its potential as a new therapeutic agent.
Synthesis and Chemical Properties
The synthesis of this compound involves several steps that can be optimized for higher yields and purity. The compound is generally synthesized through the reaction of appropriate thiazole precursors with methanesulfonyl chloride under controlled conditions.
Synthesis Overview:
- Starting Materials: Thiazole derivatives and methanesulfonyl chloride.
- Reaction Conditions: Typically involves refluxing in an organic solvent.
- Yield: High yielding with proper optimization techniques.
Future Directions and Research Opportunities
Given the promising applications of this compound in agriculture and medicine, further research is warranted to explore:
- Enhanced Formulations: Development of more effective formulations for agricultural use.
- Broader Antimicrobial Spectrum: Testing against a wider range of pathogens.
- Mechanism of Action Studies: Understanding the biochemical pathways influenced by this compound to better harness its properties.
Mechanism of Action
The mechanism of action of 2-Methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls by targeting key enzymes involved in the process. The presence of the methanesulfonyl group enhances its binding affinity to these enzymes, leading to effective inhibition .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Effects on Electronic and Steric Properties
Electron-Withdrawing Groups (EWGs)
- Methanesulfonyl (-SO₂CH₃) vs. Trifluoromethyl (-CF₃): 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid () replaces the methanesulfonyl group with a trifluoromethyl substituent. Biological Implications: The -SO₂CH₃ group may enhance interactions with polar residues in enzyme active sites, as seen in xanthine oxidase inhibitors like febuxostat (), where substituent polarity is critical for binding .
Aromatic and Alkyl Substituents
- 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid () features a phenyl group at position 2. The phenyl ring introduces lipophilicity, which may improve membrane permeability but reduce solubility compared to the methanesulfonyl analogue .
- 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid () includes a benzyl group linked via a methylene spacer.
Xanthine Oxidase Inhibitors
- Febuxostat (): 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid. The isobutoxy and cyano groups on the phenyl ring enhance hydrophobic interactions and hydrogen bonding in xanthine oxidase, respectively. In contrast, the methanesulfonyl group in the target compound may compete for similar polar interactions .
- 2-(Substituted benzylamino) derivatives (): These compounds incorporate a methylene spacer between the thiazole and aromatic rings, improving binding flexibility.
Antioxidant and Anti-inflammatory Derivatives
- 2-(1,3-Benzodioxol-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylic acid () includes a benzodioxole moiety linked via an ether bond.
Physicochemical and Pharmacokinetic Properties
*Calculated molecular weight based on formula C₆H₇NO₄S₂.
Biological Activity
2-Methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that belongs to the thiazole family, characterized by its methanesulfonyl and carboxylic acid functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial properties.
Chemical Structure and Properties
The molecular formula for this compound is C6H7NO4S2, with a molecular weight of approximately 235.3 g/mol. Its structure includes a thiazole ring, which is recognized for its versatility in biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C6H7NO4S2 |
| Molecular Weight | 235.3 g/mol |
| Functional Groups | Methanesulfonyl, Carboxylic Acid |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Notably, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Micrococcus luteus.
Minimum Inhibitory Concentration (MIC) Values:
- Staphylococcus aureus: MIC = 8 µg/mL
- Micrococcus luteus: MIC = 1.95–3.91 µg/mL
These values suggest that the compound may serve as a candidate for developing new antibiotics aimed at treating bacterial infections.
The antimicrobial action of this compound is primarily attributed to its ability to inhibit bacterial cell wall synthesis. The methanesulfonyl group enhances its binding affinity to enzymes involved in this process, leading to effective inhibition of bacterial growth.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other thiazole derivatives:
| Compound Name | Structure Characteristics | Unique Properties |
|---|---|---|
| 2-Methylthiazole-5-carboxylic acid | Lacks the methanesulfonyl group | Less soluble; different biological activity |
| 4-Methylthiazole | Contains only methyl and thiazole groups | Primarily used in flavoring; lower reactivity |
| 2-Methylthiazole-4-carboxylic acid | Similar core structure | Exhibits different antimicrobial properties |
This comparison illustrates how variations in structure can influence biological activity and chemical properties .
Case Studies and Research Findings
Several studies have reported on the biological activities associated with thiazole derivatives. For instance, a study highlighted the effectiveness of thiazole compounds against fungal strains such as Candida albicans and Aspergillus niger, showing that structural modifications can enhance their efficacy .
Another investigation focused on the cytotoxic properties of thiazoles, indicating that certain substitutions on the thiazole ring significantly increase their activity against cancer cell lines .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylic acid?
- Methodological Answer : A common approach involves hydrolysis of ester derivatives under alkaline conditions. For example, methyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate can be hydrolyzed with sodium hydroxide in ethanol/water, followed by acidification to yield the carboxylic acid derivative . Optimization of reaction time (e.g., 1.5 hours at 358 K) and purification via slow evaporation in ethyl acetate improves yield and crystallinity.
Q. How can solubility and formulation challenges be addressed for this compound in biological assays?
- Methodological Answer : The compound exhibits limited aqueous solubility (<1 mg/mL in water), necessitating polar aprotic solvents like DMSO (63 mg/mL) for stock solutions. For in vitro studies, prepare 10 mM solutions by dissolving 3.16 mg in 1 mL DMSO, followed by dilution in assay buffers. Ethanol is less suitable due to poor solubility (<1 mg/mL). Pre-solubilize in DMSO and verify compatibility with biological systems to avoid solvent toxicity .
Q. What analytical techniques are critical for characterizing purity and structure?
- Methodological Answer :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%).
- FTIR : Confirm functional groups (e.g., sulfonyl, carboxylic acid) via characteristic peaks (e.g., S=O stretch at ~1350 cm⁻¹, C=O at ~1700 cm⁻¹).
- X-ray Crystallography : Single-crystal X-ray diffraction (as in ) resolves stereochemistry and crystal packing.
- NMR : ¹H/¹³C NMR in DMSO-d6 verifies methyl, thiazole, and sulfonyl proton environments.
Advanced Research Questions
Q. How can enzyme inhibition kinetics (e.g., Ki, IC₅₀) be determined for this compound as a xanthine oxidase inhibitor?
- Methodological Answer :
- Enzyme Assay : Use purified bovine xanthine oxidase (XO) and monitor uric acid formation at 295 nm. Pre-incubate the compound with XO (10 minutes, 25°C) before adding substrate (xanthine).
- Data Analysis : Calculate Ki values via Lineweaver-Burk plots. For competitive inhibition, Ki is derived from the slope (1/Vmax) vs. inhibitor concentration. Febuxostat analogs show Ki values as low as 0.6 nM, suggesting high potency .
- IC₅₀ : Determine using non-linear regression (e.g., GraphPad Prism) of dose-response curves (0–100 µM range).
Q. What electrochemical and computational methods elucidate its corrosion inhibition mechanism on mild steel?
- Methodological Answer :
- Electrochemical Impedance Spectroscopy (EIS) : Measure polarization resistance (Rp) in 0.5 M HCl with/without inhibitor. A 5 mM concentration of analogous thiazoles reduced corrosion current density from 2.65 mA/cm² to 0.13 mA/cm² .
- DFT Calculations : Optimize molecular geometry at B3LYP/6-31G(d) level. Analyze frontier orbitals (HOMO/LUMO) to predict adsorption sites. Negative ΔG°ads values (e.g., -30.05 kJ/mol) confirm spontaneous adsorption via Langmuir isotherm .
Q. How does the compound modulate oxidative stress and inflammatory markers in diabetic models?
- Methodological Answer :
- In Vivo Model : Induce hyperglycemia in rats with streptozotocin (100 mg/kg, i.p.). Administer the compound (10–20 mg/kg, oral) for 3 weeks.
- Biomarkers : Measure serum TNF-α, IL-6 (ELISA), and pancreatic superoxide dismutase (SOD) activity. Thiazole derivatives restore insulin sensitivity (HOMA-IR) and reduce HbA1c by 30% via free radical scavenging .
- Histopathology : Fix pancreatic tissue in 10% formalin, stain with H&E, and score β-cell preservation.
Q. What computational strategies predict binding affinities to amyloid-β peptides in neurodegenerative disease models?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate interactions between the compound and amyloid-β (PDB: 1IYT). Focus on hydrophobic pockets and hydrogen bonds with Lys28/Val36.
- MD Simulations : Run 100 ns trajectories in GROMACS to assess complex stability. Helical foldamers with thiazole backbones show >50% reduction in fibril formation .
Q. How can pharmacokinetic parameters (e.g., bioavailability, half-life) be optimized for in vivo studies?
- Methodological Answer :
- Formulation : Use PEG-400 or cyclodextrins to enhance solubility. For oral dosing, prepare suspensions in 0.5% carboxymethylcellulose.
- Pharmacokinetic Profiling : Conduct LC-MS/MS analysis of plasma samples post-administration. Febuxostat analogs show Tmax at 1–2 hours and t₁/₂ of 12–15 hours in rodents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
